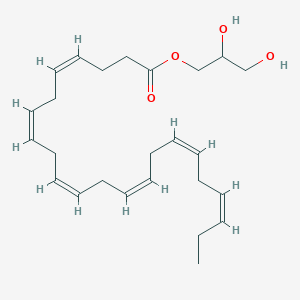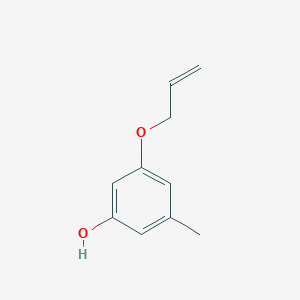
Monodocosahexaenoin
Vue d'ensemble
Description
La monodocosahexaénoïne, également connue sous le nom d’acide 4,7,10,13,16,19-docosahexaénoïque, ester 2,3-dihydroxypropyle, est un monoacylglycérol dérivé de l’acide docosahexaénoïque. C’est un composé important dans le domaine de la recherche lipidique en raison de sa structure et de ses propriétés uniques. La formule moléculaire de la monodocosahexaénoïne est C25H38O4 et sa masse moléculaire est de 402,57 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La monodocosahexaénoïne peut être synthétisée par estérification de l’acide docosahexaénoïque avec du glycérol. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide p-toluènesulfonique dans des conditions de reflux. Le mélange réactionnel est ensuite purifié à l’aide de techniques telles que la chromatographie sur colonne pour obtenir le composé pur .
Méthodes de production industrielle : Dans un contexte industriel, la production de monodocosahexaénoïne implique des procédés d’estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) garantit une production efficace de la monodocosahexaénoïne .
Analyse Des Réactions Chimiques
Types de réactions : La monodocosahexaénoïne subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des dérivés hydroperoxy et hydroxy.
Réduction : Les réactions de réduction peuvent convertir les dérivés hydroperoxy en dérivés hydroxy.
Substitution : Elle peut subir des réactions de substitution où les groupes hydroxy sont remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’oxygène moléculaire.
Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.
Substitution : Divers réactifs tels que les chlorures d’acyle et les anhydrides peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés hydroperoxy et hydroxy.
Réduction : Dérivés hydroxy.
Substitution : Dérivés esters et éthers.
4. Applications de la recherche scientifique
La monodocosahexaénoïne a une large gamme d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme étalon dans les études de lipidomique pour analyser les profils lipidiques dans les échantillons biologiques.
Biologie : Elle joue un rôle dans l’étude du métabolisme et de la fonction de l’acide docosahexaénoïque dans les systèmes biologiques.
Médecine : La recherche sur la monodocosahexaénoïne contribue à la compréhension du rôle de l’acide docosahexaénoïque dans les maladies neurodégénératives et ses applications thérapeutiques potentielles.
Industrie : Elle est utilisée dans la formulation de compléments alimentaires et d’aliments fonctionnels en raison de ses effets bénéfiques sur la santé
Applications De Recherche Scientifique
Monodocosahexaenoin has a wide range of applications in scientific research:
Chemistry: It is used as a standard in lipidomics studies to analyze lipid profiles in biological samples.
Biology: It plays a role in studying the metabolism and function of docosahexaenoic acid in biological systems.
Medicine: Research on this compound contributes to understanding the role of docosahexaenoic acid in neurodegenerative diseases and its potential therapeutic applications.
Industry: It is used in the formulation of nutritional supplements and functional foods due to its beneficial effects on health
Mécanisme D'action
La monodocosahexaénoïne exerce ses effets principalement par son rôle de précurseur de l’acide docosahexaénoïque. L’acide docosahexaénoïque est incorporé dans les membranes cellulaires, où il influence la fluidité et la fonction des membranes. Il sert également de substrat à la production de médiateurs lipidiques bioactifs qui modulent l’inflammation et les voies de signalisation cellulaire. Les cibles moléculaires de l’acide docosahexaénoïque comprennent divers récepteurs et enzymes impliqués dans les voies inflammatoires et neuroprotectrices .
Comparaison Avec Des Composés Similaires
La monodocosahexaénoïne est unique en raison de sa liaison ester spécifique à l’acide docosahexaénoïque. Les composés similaires comprennent :
Ester éthylique de l’acide docosahexaénoïque : Utilisé dans les compléments alimentaires, mais sans squelette glycérol.
Triglycéride d’acide docosahexaénoïque : Contient trois molécules d’acide docosahexaénoïque estérifiées au glycérol, utilisé dans les compléments alimentaires.
Lysophosphatidylcholine-acide docosahexaénoïque : Une forme de phospholipide qui est plus efficace pour délivrer l’acide docosahexaénoïque aux cellules
La monodocosahexaénoïne se distingue par sa structure spécifique, qui lui permet d’être utilisée comme étalon en lipidomique et ses applications thérapeutiques potentielles en médecine.
Propriétés
IUPAC Name |
2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHORDRFVRZPP-KUBAVDMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)





![(3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)


![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)
